molecular formula C19H17F3N4O3S2 B2816086 N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396846-23-3

N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2816086
CAS RN: 1396846-23-3
M. Wt: 470.49
InChI Key: XBOHCIFEKLGQGI-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O3S2 and its molecular weight is 470.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theoretical and Computational Studies

  • Computational Studies on Antimalarial Sulfonamides : A study by Fahim and Ismael (2021) investigated antimalarial sulfonamides utilizing computational calculations and molecular docking. The research focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential antimalarial activity and ADMET properties. Molecular docking studies indicated small energy affinity against Plasmepsin-1 and Plasmepsin-2, key targets in malaria, as well as SARS-CoV-2's main protease and Spike Glycoprotein, suggesting broader antiviral applications (Fahim & Ismael, 2021).

Synthesis and Biological Screening

  • Synthesis and Antimicrobial Activities : Babu, Pitchumani, and Ramesh (2013) synthesized biologically active derivatives featuring a tetrahydrobenzothiophene scaffold, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This study highlights the structural versatility of sulfonamide derivatives in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Anticancer and Anti-inflammatory Applications

  • Anticancer Activities of Pyrazole-Sulfonamide Derivatives : Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, testing their antiproliferative activities against HeLa and C6 cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, highlighting the potential of sulfonamide derivatives in cancer therapy (Mert et al., 2014).

  • Anti-inflammatory Activity of Indolyl Azetidinones : A study on the synthesis of indolyl azetidinones and their anti-inflammatory activity revealed promising results. These compounds were tested for their efficacy in reducing inflammation, with some showing significant potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, a similar compound, N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632), has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S2/c1-31(28,29)25-13-5-2-4-12(8-13)23-17(27)11-9-26(10-11)18-24-16-14(19(20,21)22)6-3-7-15(16)30-18/h2-8,11,25H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOHCIFEKLGQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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